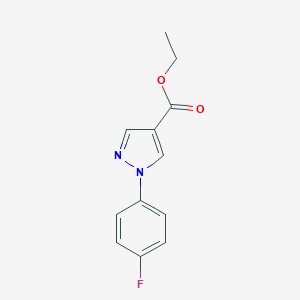

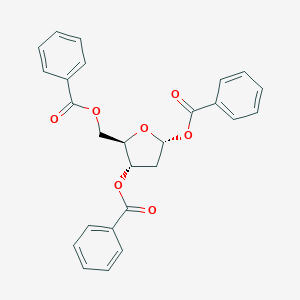

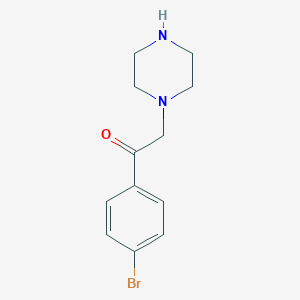

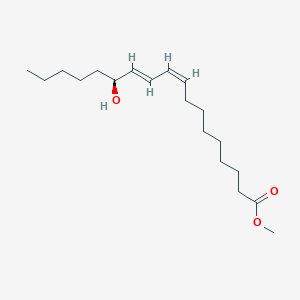

(S)-2-tert-butyl-3-methylimidazolidin-4-one

Descripción general

Descripción

(S)-2-tert-butyl-3-methylimidazolidin-4-one, also known as S-4 or Andarine, is a selective androgen receptor modulator (SARM) that was initially developed for the treatment of muscle wasting and osteoporosis. It has gained popularity among bodybuilders and athletes due to its ability to increase muscle mass and strength without the negative side effects associated with traditional anabolic steroids.

Aplicaciones Científicas De Investigación

Chiral Synthesis and Stereochemistry

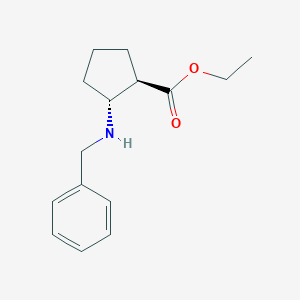

Preparation of Enantiomerically Pure Imidazolidinones : (S)-2-tert-butyl-3-methylimidazolidin-4-one has been used in the diastereoselective synthesis of imidazolidinones from amino acids like (S)-Alanine and (S)-Valine. These compounds are crucial for generating chiral, nonracemic enolates, instrumental in α-alkylation of amino acids without racemization and without an external chiral auxiliary (Naef & Seebach, 1985).

Synthesis of α-Fluorinated a-Amino Acid Derivatives : Asymmetric alkylation of (S)-Boc-BMI, where BMI is 2-tert-butyl-3-methylimidazolidin-4-one, has been employed in the synthesis of α-fluorinated amino acids, which are significant in medicinal chemistry (Shendage et al., 2005).

Organocatalysis and Reactive Intermediates

- 1,3-Cycloaddition of Chiral Azomethine Ylides : This compound has been used to generate chiral azomethine ylides, which undergo 1,3-dipolar cycloadditions with complete facial stereoselection. This is important in synthetic organic chemistry for creating stereochemically complex structures (Peyronel et al., 1994).

Medicinal Chemistry Applications

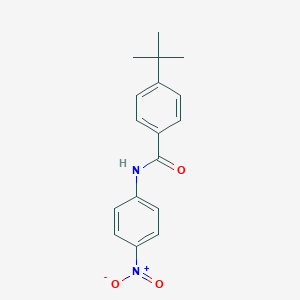

Calcium Antagonists with Antioxidant Activity : Derivatives of 2-(tert-butyl)-3-methylimidazolidin-4-one have been explored as novel calcium antagonists with dual functions: Ca(2+) overload inhibition and antioxidant activity. This dual functionality is significant for designing new therapeutic agents (Kato et al., 1999).

Synthesis of Biologically Active Small Molecules : The compound has been used in the synthesis of novel thiazolidin-4-one derivatives, which are of interest for designing biologically active small molecules. These compounds have shown promising antimicrobial properties, which are crucial in drug discovery (Holota et al., 2021).

Other Applications

- Kinetic Resolution and Synthesis of α-Amino Acids : Utilization of 2-oxoimidazolidine-4-carboxylate, a derivative of (S)-2-tert-butyl-3-methylimidazolidin-4-one, in dynamic kinetic resolution and stereoselective synthesis of α-amino acids, highlights its importance in enantioselective synthesis (Kubo et al., 1996).

Propiedades

IUPAC Name |

(2S)-2-tert-butyl-3-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-8(2,3)7-9-5-6(11)10(7)4/h7,9H,5H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQPHIZTBKZOTI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1NCC(=O)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552392 | |

| Record name | (2S)-2-tert-Butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-tert-butyl-3-methylimidazolidin-4-one | |

CAS RN |

101143-57-1 | |

| Record name | (2S)-2-(1,1-Dimethylethyl)-3-methyl-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101143-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-tert-Butyl-3-methylimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.